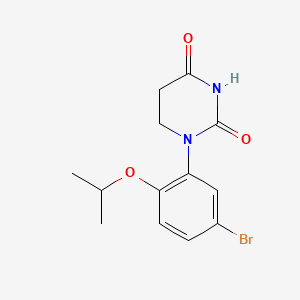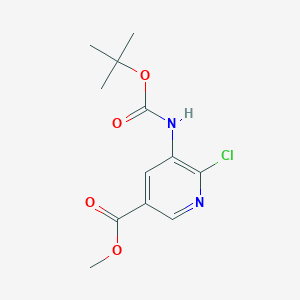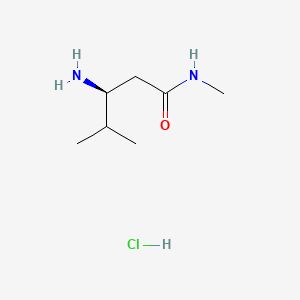
1-(5-Bromo-2-isopropoxy-phenyl)hexahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-bromo-2-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione is a chemical compound that belongs to the class of diazinane derivatives This compound is characterized by the presence of a bromine atom, a propan-2-yloxy group, and a diazinane-2,4-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-bromo-2-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione typically involves the following steps:
Etherification: The propan-2-yloxy group is introduced via an etherification reaction, where the phenol derivative reacts with isopropyl bromide in the presence of a base like potassium carbonate.
Diazinane Formation: The diazinane-2,4-dione core is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-[5-bromo-2-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield an azido derivative, while oxidation of the phenyl ring could produce a quinone derivative.
科学研究应用
1-[5-bromo-2-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-[5-bromo-2-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the diazinane-2,4-dione core play crucial roles in its biological activity. The compound may inhibit enzymes or interact with cellular receptors, leading to its observed effects.
相似化合物的比较
Similar Compounds
1-[5-chloro-2-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure with a chlorine atom instead of bromine.
1-[5-fluoro-2-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure with a fluorine atom instead of bromine.
1-[5-iodo-2-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-[5-bromo-2-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione imparts unique chemical and biological properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s reactivity and interactions with biological targets, making it distinct from its chlorine, fluorine, and iodine counterparts.
属性
分子式 |
C13H15BrN2O3 |
|---|---|
分子量 |
327.17 g/mol |
IUPAC 名称 |
1-(5-bromo-2-propan-2-yloxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H15BrN2O3/c1-8(2)19-11-4-3-9(14)7-10(11)16-6-5-12(17)15-13(16)18/h3-4,7-8H,5-6H2,1-2H3,(H,15,17,18) |
InChI 键 |
IXKXEMUZSRICDW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Aminomethyl)-3-methyl-2lambda6-thia-3-azabicyclo[3.1.0]hexane-2,2-dione hydrochloride](/img/structure/B15304048.png)
![5-[(2-Amino-2-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15304053.png)
![1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B15304061.png)

![tert-butyl N-[1-(methylamino)butan-2-yl]carbamate](/img/structure/B15304070.png)


![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)
![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)

![benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate](/img/structure/B15304125.png)


